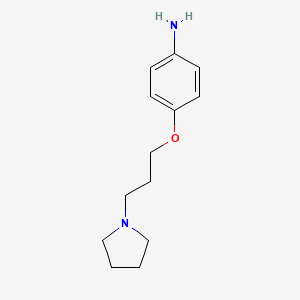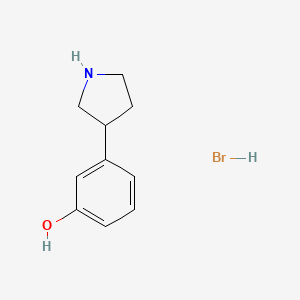![molecular formula C22H40O2P2 B1282091 1,3-双[(二叔丁基膦基)氧基]苯 CAS No. 338800-20-7](/img/structure/B1282091.png)
1,3-双[(二叔丁基膦基)氧基]苯
描述
1,3-Bis[(di-tert-butylphosphino)oxy]benzene is an organophosphorus compound . It is also known by its IUPAC name, 1,3-bis((di-tert-butylphosphaneyl)oxy)benzene . The compound has a molecular weight of 398.51 .
Molecular Structure Analysis
The InChI code for 1,3-Bis[(di-tert-butylphosphino)oxy]benzene is1S/C22H40O2P2/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12/h13-16H,1-12H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
1,3-Bis[(di-tert-butylphosphino)oxy]benzene is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用
Organic Synthesis
In the realm of organic synthesis, 1,3-Bis[(di-tert-butylphosphino)oxy]benzene functions as a ligand in a range of reactions . It is particularly useful in facilitating various types of coupling reactions .
Catalysis
1,3-Bis[(di-tert-butylphosphino)oxy]benzene serves as a catalyst for several reactions . For instance, it can be used in ester and amide hydrolysis, as well as nitrile reduction .
Coordination Chemistry
In coordination chemistry, 1,3-Bis[(di-tert-butylphosphino)oxy]benzene demonstrates its prowess in forming stable complexes with an array of metal ions, such as copper, nickel, and palladium .
Ligand for Diverse Applications
One of the standout features of 1,3-Bis[(di-tert-butylphosphino)oxy]benzene is its capability to establish enduring coordination complexes with various metal ions, rendering it a valuable ligand for diverse applications .
Material Science
Suzuki-Miyaura Coupling
This compound functions as a ligand in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling .
Heck Reaction
1,3-Bis[(di-tert-butylphosphino)oxy]benzene is also used in the Heck reaction, a type of chemical reaction in which an unsaturated halide (or triflate) is cross-coupled with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene .
Sonogashira Coupling
In Sonogashira coupling, a terminal alkyne is coupled with a vinyl or aryl halide using a palladium catalyst and copper co-catalyst. 1,3-Bis[(di-tert-butylphosphino)oxy]benzene can function as a ligand in this reaction .
安全和危害
作用机制
Target of Action
1,3-Bis[(di-tert-butylphosphino)oxy]benzene, also known as Bis-P, is an organophosphorus compound that primarily targets various metal ions . It is known for its capability to establish enduring coordination complexes with metal ions, such as copper, nickel, and palladium . These metal ions play a crucial role in various biochemical reactions.
Mode of Action
In the realm of organic synthesis, 1,3-Bis[(di-tert-butylphosphino)oxy]benzene functions as a ligand . It enters into a complex with a metal ion to facilitate the reaction . In catalysis, it operates as a catalyst, augmenting the reaction rate . In coordination chemistry, it establishes steadfast complexes with metal ions, thereby facilitating a wide range of reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is used in a range of reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . In catalysis, it serves as a catalyst for ester and amide hydrolysis, as well as nitrile reduction .
Pharmacokinetics
It is known that the compound is a colorless liquid with a low boiling point and is insoluble in water . These properties make it an invaluable solvent for conducting organic reactions .
Result of Action
The molecular and cellular effects of 1,3-Bis[(di-tert-butylphosphino)oxy]benzene’s action largely depend on its intended application. In organic synthesis, it facilitates the reaction by acting as a ligand . In catalysis, it augments the reaction rate . In coordination chemistry, it facilitates a wide range of reactions by establishing steadfast complexes with metal ions .
Action Environment
The action, efficacy, and stability of 1,3-Bis[(di-tert-butylphosphino)oxy]benzene can be influenced by environmental factors. For instance, it is known to be moisture sensitive . Therefore, it should be stored in a cool and dark place, under inert gas .
属性
IUPAC Name |
ditert-butyl-(3-ditert-butylphosphanyloxyphenoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2P2/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12/h13-16H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKMTURBCLMNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1=CC(=CC=C1)OP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128277 | |
| Record name | 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(di-tert-butylphosphino)oxy]benzene | |
CAS RN |
338800-20-7 | |
| Record name | 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338800-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[Bis(1,1-dimethylethyl)phosphino]oxy]phenyl P,P-bis(1,1-dimethylethyl)phosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis[(di-tert-butylphosphino)oxy]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the POCOP ligand interact with iridium, and how does this influence catalytic activity?
A: The POCOP ligand binds to iridium(III) centers forming stable complexes, often with a square planar geometry around the metal. [, ] This strong binding arises from the phosphine groups acting as strong σ-donors and the oxygen atoms acting as weak π-donors. The resulting iridium-POCOP complexes are often coordinatively unsaturated, possessing a vacant site that can readily activate small molecules like H2 and CO. [] This coordinative unsaturation is crucial for their catalytic activity in hydrogenation reactions. []
Q2: Can you compare the reactivity of silica-grafted iridium-POCOP complexes to their homogeneous counterparts?
A: Research shows that silica-grafted iridium-POCOP complexes, synthesized by reacting [IrH2(POCOP)] with mesoporous silica (SBA-15), demonstrate different reactivity compared to their homogeneous analogue, [IrH2(POCOP)]. [] While both can catalyze alkene hydrogenation, the heterogeneous catalyst (silica-grafted) exhibits higher activity for terminal alkenes like 1-decene and cyclohexene. [] In contrast, the homogeneous catalyst displays higher activity for substrates like styrene. [] This difference in reactivity suggests distinct active species and mechanisms are at play in heterogeneous vs. homogeneous catalysis.
Q3: How do computational studies contribute to understanding the behavior of silyl ligands in iridium-POCOP complexes?
A: Computational methods like interaction energy calculations and ETS-NOCV analysis provide valuable insights into the behavior of silyl ligands within iridium-POCOP complexes. [] These studies help determine the "intrinsic silylicity" of a silyl group (SiR3), which reflects its tendency to behave as a Z-type ligand (formally donating two electrons) or as a "silylium" ion (formally donating one electron). [] This information is crucial for understanding the reactivity and stability of these complexes, ultimately aiding in the design of more efficient catalysts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





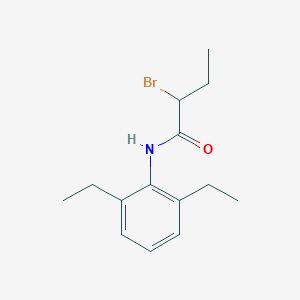

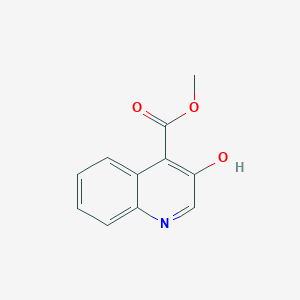
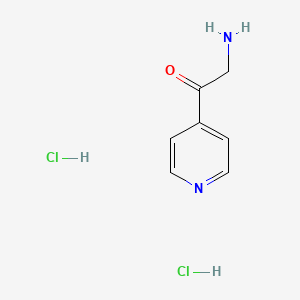
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)





